molecular formula C12H14BrNO B14897153 N-(3-bromo-2-methylphenyl)pent-4-enamide

N-(3-bromo-2-methylphenyl)pent-4-enamide

Cat. No.: B14897153
M. Wt: 268.15 g/mol
InChI Key: JAZYTWIYDSJMEY-UHFFFAOYSA-N
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Description

N-(3-bromo-2-methylphenyl)pent-4-enamide is an organic compound with the molecular formula C12H14BrNO and a molecular weight of 268.15 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a pent-4-enamide moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-2-methylphenyl)pent-4-enamide typically involves the reaction of 3-bromo-2-methylaniline with pent-4-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-2-methylphenyl)pent-4-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-bromo-2-methylphenyl)pent-4-enamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-(3-bromo-2-methylphenyl)pent-4-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromo-2-methylphenyl)pent-4-enamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of the bromine atom and the pent-4-enamide moiety allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C12H14BrNO

Molecular Weight

268.15 g/mol

IUPAC Name

N-(3-bromo-2-methylphenyl)pent-4-enamide

InChI

InChI=1S/C12H14BrNO/c1-3-4-8-12(15)14-11-7-5-6-10(13)9(11)2/h3,5-7H,1,4,8H2,2H3,(H,14,15)

InChI Key

JAZYTWIYDSJMEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)NC(=O)CCC=C

Origin of Product

United States

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